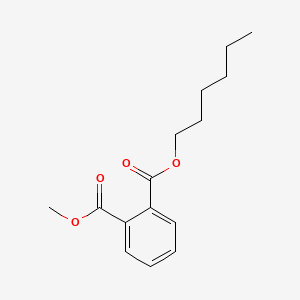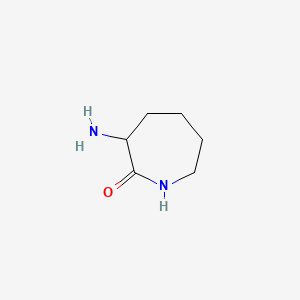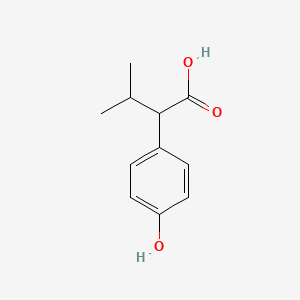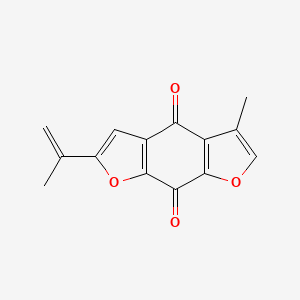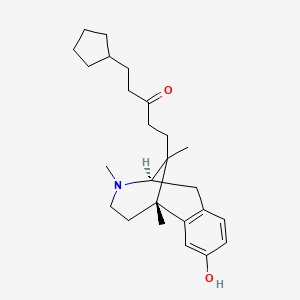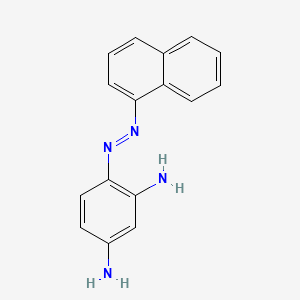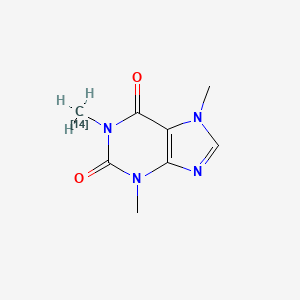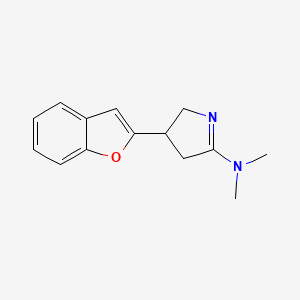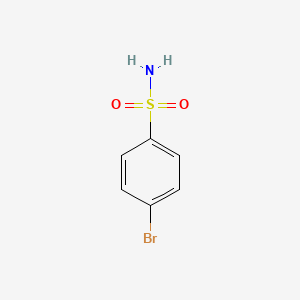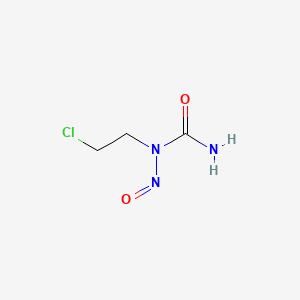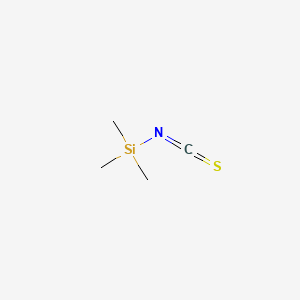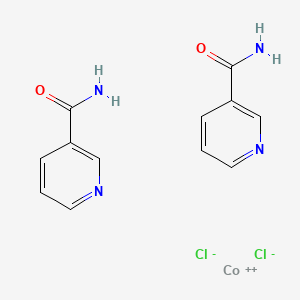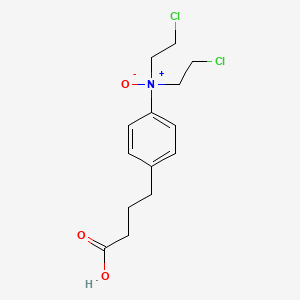
二胺肉棺碱
描述
DiAmSar is a type of macrocyclic ligand . Its full chemical name is 1,8-Diamino-3,6,10,13,16,19-hexaazabicyclo[6,6,6]-eicosane . It has a chemical formula of C₁₄H₃₄N₈·5H₂O .
Synthesis Analysis
The synthesis of DiAmSar involves a four-step template synthesis, which employs the template effect of a metal ion to ensure a high yield and the isolation of the unique product with a bicyclic (cage-like) structure .
Molecular Structure Analysis
The molecular structure of DiAmSar is characterized by comparing the FT-IR spectrum of Mn(II)-DiAmsar with pure DiAmSar . The broad band at 3,000–3,600 cm −1 in the spectra of DiAmSar is due to the stretching vibrations of –NH and –NH 2 group present in them .
Chemical Reactions Analysis
DiAmSar has been found to interact with proteins such as human serum albumin (HSA) and bovine serum albumin (BSA) under physiological conditions . The interaction between DiAmSar and these proteins was investigated using various spectroscopic methods and molecular docking .
Physical And Chemical Properties Analysis
DiAmSar has a molecular weight of 404.6 . It is a crystalline substance . Its chemical formula is C₁₄H₃₄N₈·5H₂O .
科学研究应用
Nuclear Medicine
Diamsar chelate has been used in the field of nuclear medicine. Specifically, it has been used in the production of high specific activity eLINAC produced 67Cu . The chelation reactions with samples of 67Cu were compared at room temperature and 60C for various times and analyzed using thin layer chromatography . High radiolabeling efficiency was shown using DiAmSar and best reaction conditions were determined and compared .
Coordination Chemistry
Diamsar chelate has been explored in the field of coordination chemistry. It has been used in the synthesis and exploration of imidoyl amidine frameworks . The coordination chemistry of this ligand framework has recently attracted a great deal of attention due to its multiple binding sites, ability to be incorporated into organic and inorganic materials, and diverse applicability .
Biological Applications
Understanding the interaction between protein and manganese (II) Diamine sarcophagine (Mn (II)-DiAmsar) has significant implications for biological applications of Mn (II)-DiAmsar . The interaction was studied in vitro, and Mn (II)-DiAmsar was synthesized and characterized .
未来方向
作用机制
Target of Action
Diamsar chelate, also known as DiAmSar or NH2-sar-cage, is a type of chelating agent . Chelating agents are compounds that can form several bonds to a single metal ion, and in the case of DiAmSar, its primary targets are metal ions, specifically copper ions .
Mode of Action
The mode of action of DiAmSar involves the formation of a chelate complex with metal ions. This process is known as chelation, where the chelating agent (Diamsar) forms multiple bonds with a metal ion, effectively “wrapping” the ion and changing its chemical behavior . The chelation reactions with copper ions were compared at different conditions and analyzed using thin layer chromatography .
Pharmacokinetics
It’s known that the properties of chelating agents can significantly influence their bioavailability and pharmacokinetics .
Result of Action
The result of DiAmSar’s action is the formation of a stable chelate complex with metal ions. This can alter the chemical behavior of the metal ions, potentially influencing various biochemical processes. In the case of copper ions, DiAmSar showed high radiolabeling efficiency .
Action Environment
The action of DiAmSar chelate can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of chelation . Specifically, DiAmSar labeling was shown to be adequate with room temperature reaction conditions and rates improved by increasing pH and ammonium acetate buffer .
属性
IUPAC Name |
3,6,10,13,16,19-hexazabicyclo[6.6.6]icosane-1,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H34N8/c15-13-7-17-1-2-18-8-14(16,11-21-5-3-19-9-13)12-22-6-4-20-10-13/h17-22H,1-12,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQQAKFVWNQYTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2(CNCCNCC(CN1)(CNCCNC2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H34N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238362 | |
| Record name | Diamsar chelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diamsar chelate | |
CAS RN |
91002-72-1 | |
| Record name | Diamsar chelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091002721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diamsar chelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the full chemical name of DiAmSar?
A1: The full chemical name of DiAmSar is 1,8-diamino-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane.
Q2: What is the molecular formula and weight of DiAmSar?
A2: DiAmSar has a molecular formula of C14H32N8 and a molecular weight of 312.46 g/mol. []
Q3: What is the structure of DiAmSar?
A3: DiAmSar is a macrobicyclic ligand composed of a central bicyclic cage structure formed by three ethylenediamine units linked by two nitrogen atoms. Two primary amine groups are attached to the cage structure, providing sites for further functionalization. []
Q4: What spectroscopic techniques are useful for characterizing DiAmSar and its metal complexes?
A4: Researchers frequently use a range of spectroscopic techniques to characterize DiAmSar and its complexes, including:
- NMR spectroscopy: Provides information about the structure and dynamics of DiAmSar and its complexes in solution. [, ]
- UV-Vis spectroscopy: Useful for studying the electronic transitions of metal complexes and assessing their stability. [, ]
- Fluorescence spectroscopy: Can be used to study the interactions of DiAmSar with proteins and other biomolecules. [, , ]
- Electron paramagnetic resonance (EPR): Provides information about the electronic structure and geometry of paramagnetic metal complexes. []
- X-ray crystallography: Used to determine the solid-state structure of DiAmSar and its complexes. []
Q5: What metal ions can DiAmSar chelate?
A5: DiAmSar exhibits strong chelation affinity for a variety of metal ions, including Cu2+, Co2+, Ni2+, Zn2+, Fe3+, and Hg2+. [, , , , , , ]
Q6: How stable are metal complexes of DiAmSar?
A6: Metal complexes of DiAmSar are generally exceptionally kinetically and thermodynamically stable. This stability arises from the encapsulating nature of the ligand, effectively shielding the metal ion from the surrounding environment. [, ]
Q7: What factors influence the stability of DiAmSar-metal complexes?
A7: Several factors can influence the stability of DiAmSar-metal complexes:
- Metal ion identity: Different metal ions have varying affinities for DiAmSar, influencing the overall complex stability. For example, the stability constant for [Hg(diamsar)]2+ is significantly lower than that of [Cu(diamsar)]2+. []
- Ligand modifications: Modifications to the DiAmSar structure, such as the introduction of additional donor atoms (e.g., sulfur) can impact the complex stability. []
- Solution conditions: Factors like pH, temperature, and the presence of competing ligands can influence complex stability. For example, the stability of Cu-DiAmSar complexes is higher at neutral pH compared to acidic conditions. []
Q8: What are the potential applications of DiAmSar in medicine?
A8: DiAmSar's strong chelating ability and the resulting stability of its metal complexes have led to its exploration for several medical applications:
- Radiopharmaceuticals: DiAmSar has been investigated as a chelator for radiometals like ⁶⁴Cu and ⁵⁵Co in diagnostic imaging (PET) and potentially for therapeutic applications (⁵⁸mCo). [, , , , ]
- Metal chelation therapy: Researchers are studying its potential use in removing excess copper from the body, which could be relevant for treating copper overload disorders like Wilson's disease. [, ]
Q9: How does DiAmSar behave in biological systems?
A9: Studies in cells and animals have provided insights into DiAmSar's behavior in biological systems:
- Cellular uptake: Research indicates that DiAmSar can enter cells, although the exact mechanism of uptake remains to be fully elucidated. [, ]
- Intracellular copper chelation: Once inside cells, DiAmSar can chelate copper, affecting its distribution and potentially impacting copper-dependent processes. [, , ]
- Pharmacokinetics: Studies in rodents have shown that radiolabeled DiAmSar complexes exhibit relatively rapid clearance from the blood and excretion primarily through the kidneys. [, , ]
Q10: What are the limitations of using DiAmSar in biological systems?
A10: While DiAmSar shows promise for various applications, some limitations need to be addressed:
- Limited understanding of long-term effects: More research is needed to understand the long-term safety and potential toxicity of DiAmSar and its metal complexes in biological systems. [, ]
- Targeted delivery: Strategies to improve the targeted delivery of DiAmSar-metal complexes to specific tissues or cells are crucial for maximizing efficacy and minimizing potential side effects. [, ]
Q11: Can DiAmSar be incorporated into materials?
A12: Yes, DiAmSar can be incorporated into various materials, such as mesoporous silica (SBA-15, SBA-16), to create functionalized materials with potential applications in catalysis and sensing. [, ]
Q12: How can DiAmSar-functionalized materials be used in catalysis?
A13: The immobilization of DiAmSar-metal complexes on solid supports like SBA-15 enables their use as heterogeneous catalysts for various organic reactions. For instance, a copper-DiAmSar complex immobilized on SBA-15 exhibited catalytic activity in the synthesis of benzothiazole heterocycles in aqueous media. []
Q13: What computational chemistry techniques are used to study DiAmSar?
A13: Various computational techniques have been employed to study DiAmSar and its interactions, including:
- Molecular docking: Used to predict the binding modes and affinities of DiAmSar with proteins like serum albumin. [, ]
- Density Functional Theory (DFT): Used to study the electronic structure and properties of DiAmSar and its metal complexes. []
- Molecular dynamics (MD) simulations: Can be used to investigate the dynamic behavior of DiAmSar and its interactions with biological systems at the atomic level. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



